molecular formula C12H16Br2O B1438231 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene CAS No. 1094273-06-9

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene

Cat. No.: B1438231
CAS No.: 1094273-06-9
M. Wt: 336.06 g/mol
InChI Key: KKPGDCKZGNUXSL-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene is an organic compound with the molecular formula C12H16Br2O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a bromomethyl group at the 2-position, and a pentyloxy group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene typically involves the bromination of 2-(bromomethyl)-1-(pentyloxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals like bromine.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Agrochemicals: It is used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The pentyloxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(bromomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a pentyloxy group.

    4-Bromo-2-(bromomethyl)phenol: Similar structure but with a hydroxyl group instead of a pentyloxy group.

    4-Bromo-2-(bromomethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a pentyloxy group.

Uniqueness

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane permeability. This makes it particularly useful in applications where these properties are advantageous, such as in drug development and material science.

Properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2O/c1-2-3-4-7-15-12-6-5-11(14)8-10(12)9-13/h5-6,8H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPGDCKZGNUXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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